

# An In-depth Technical Guide to Trimethylene Sulfate: Chemical Structure, Properties, and Applications

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## Compound of Interest

Compound Name: Trimethylene sulfate

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## Abstract

**Trimethylene sulfate** (1,3,2-dioxathiane-2,2-dioxide), a cyclic sulfate ester, is a versatile and highly reactive molecule of significant interest in organic synthesis and materials science. Its strained six-membered ring structure renders it susceptible to nucleophilic attack, making it a valuable intermediate for the introduction of sulfate functionalities and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of **trimethylene sulfate**. Furthermore, it explores its potential applications in drug development, particularly as a building block for sulfated molecules that can modulate biological signaling pathways. Detailed experimental protocols for its synthesis and a discussion of its role as a potential tool for studying sulfatase activity are also presented.

## Chemical Structure and Properties

**Trimethylene sulfate**, with the CAS number 1073-05-8, is a white crystalline powder.<sup>[1][2]</sup> The molecule consists of a six-membered ring composed of three carbon atoms, two oxygen atoms, and a sulfur atom, with the sulfur atom being in a +6 oxidation state and doubly bonded to two additional oxygen atoms.

The chemical structure of **trimethylene sulfate** can be visualized as follows:

**Figure 1:** Chemical structure of **trimethylene sulfate**.

## Physicochemical Properties

A summary of the key physicochemical properties of **trimethylene sulfate** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C <sub>3</sub> H <sub>6</sub> O <sub>4</sub> S	[3]
Molecular Weight	138.14 g/mol	[4]
Appearance	White crystalline powder	[1][2]
Melting Point	58 - 62 °C	[1]
Density	1.452 g/cm <sup>3</sup>	[5]
Solubility	Soluble in water and alcohols	[5]
CAS Number	1073-05-8	[3][4]

Table 1: Physicochemical properties of **trimethylene sulfate**.

## Spectroscopic Data

The structural characterization of **trimethylene sulfate** is supported by various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the three methylene (CH<sub>2</sub>) groups. The protons on the central carbon (C2) would likely appear as a distinct multiplet from the protons on the two carbons bonded to the oxygen atoms.
  - <sup>13</sup>C NMR: The carbon NMR spectrum will display distinct signals for the two different carbon environments: the carbon atom at the 2-position of the propane-1,3-diyl backbone

and the two equivalent carbon atoms at the 1- and 3-positions, which are attached to the oxygen atoms. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and sulfate groups. Studies on the analogous trimethylene sulfite show that the orientation of the S=O group has a pronounced influence on the C-4 and C-6 ring carbon shieldings, a principle that also applies to the sulfate.[4]

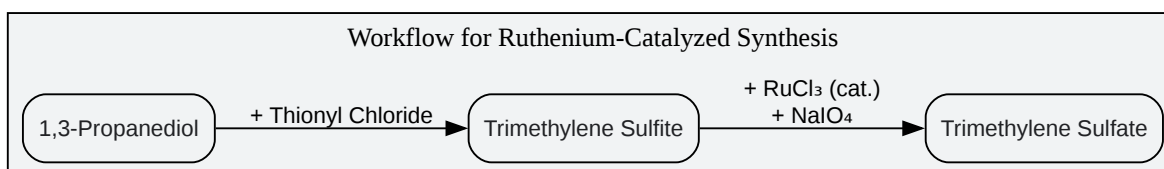
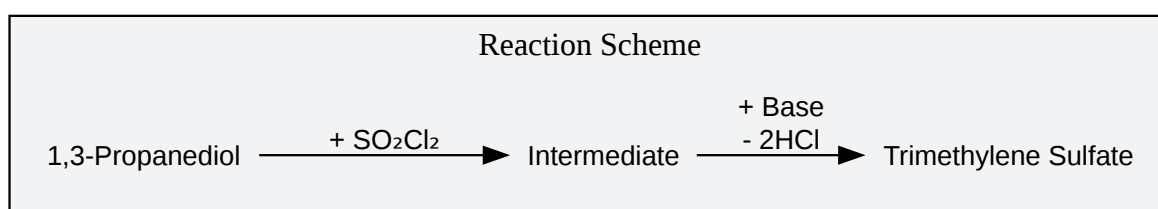
- Infrared (IR) Spectroscopy:
  - The IR spectrum of **trimethylene sulfate** is dominated by the vibrational modes of the sulfate group. Strong absorption bands are expected for the symmetric and asymmetric S=O stretching vibrations.

## Synthesis of Trimethylene Sulfate

The primary method for synthesizing **trimethylene sulfate** involves the cyclization reaction of 1,3-propanediol with a suitable sulfating agent.[4] Several methodologies have been developed to achieve this transformation efficiently.

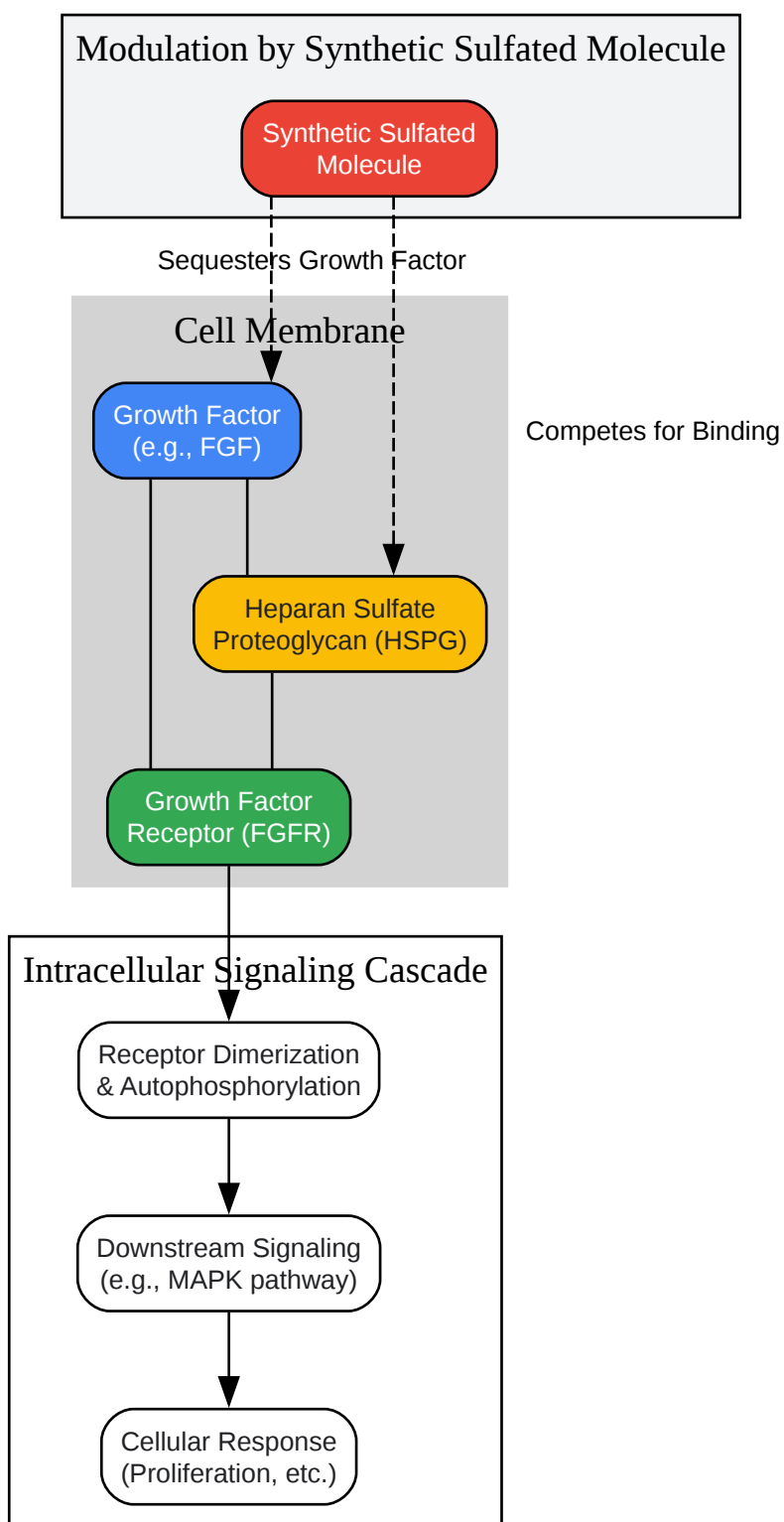
### Synthesis from 1,3-Propanediol and Sulfuryl Chloride

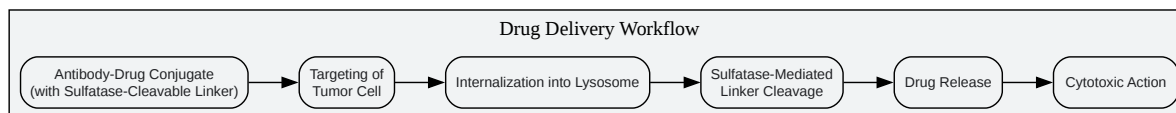
A common laboratory-scale synthesis involves the reaction of 1,3-propanediol with sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ) in the presence of a base to neutralize the HCl byproduct.



## General Nucleophilic Ring-Opening Reaction







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